What are the physical and chemical properties of N-Formyl-2-aminophenol?
What are the physical and chemical properties of N-Formyl-2-aminophenol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)formamide, is a chemical compound with emerging interest in various scientific fields. It is recognized as a bacterial secondary metabolite, notably found in Penicillium chrysogenum, and has demonstrated significant antioxidant properties.[1] This technical guide provides a detailed overview of the physical, chemical, and biological properties of N-Formyl-2-aminophenol, along with experimental protocols for its synthesis and analysis.
Physical and Chemical Properties
N-Formyl-2-aminophenol is a solid compound at room temperature.[1][2] While a specific melting point is not consistently reported in the literature, its physical and chemical characteristics are summarized below.
Table 1: Physical Properties of N-Formyl-2-aminophenol
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [1][2][3] |
| Molecular Weight | 137.14 g/mol | [2][4][5] |
| Appearance | Solid powder | [2] |
| Boiling Point | 338.4 °C at 760 mmHg | [3] |
| Density | 1.31 g/cm³ | [3] |
| Solubility | Soluble in polar organic solvents like methanol and DMSO. | [6] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 2843-27-8 | [1][2][3][7] |
| IUPAC Name | N-(2-hydroxyphenyl)formamide | [2][5][7] |
| Synonyms | 2'-Hydroxyformanilide, o-Formamidophenol | [1] |
Spectral Data
The structural characterization of N-Formyl-2-aminophenol is supported by various spectroscopic techniques.
Table 3: Spectral Data for N-Formyl-2-aminophenol
| Technique | Key Data Points |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| Infrared (IR) | Spectral data available. |
| Mass Spectrometry (MS) | Spectral data available. |
Experimental Protocols
Synthesis of N-Formyl-2-aminophenol
A general and practical method for the N-formylation of amines using formic acid can be adapted for the synthesis of N-Formyl-2-aminophenol. This procedure offers high yields and does not require strictly anhydrous conditions.
Materials:
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2-Aminophenol
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85% aqueous formic acid
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Toluene
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Dean-Stark trap
-
Standard laboratory glassware
Procedure:
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In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 1 gram of 2-aminophenol with 1.0-1.2 equivalents of 85% aqueous formic acid in toluene.
-
Heat the mixture to reflux.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the starting material (2-aminophenol) is no longer detectable by TLC, remove the heat source and allow the reaction mixture to cool to room temperature.
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Evaporate the toluene under reduced pressure to obtain the crude N-Formyl-2-aminophenol.
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The product is often of sufficient purity for many applications. If further purification is required, short column chromatography can be employed.
Caption: Workflow for the synthesis of N-Formyl-2-aminophenol.
DPPH Radical Scavenging Assay
This protocol details the determination of the antioxidant activity of N-Formyl-2-aminophenol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The compound has been reported to have an IC₅₀ value of 3.23 µg/ml in this assay.[1]
Materials:
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N-Formyl-2-aminophenol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Spectrophotometer
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Prepare a stock solution of N-Formyl-2-aminophenol in methanol. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.
-
Reaction:
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In a cuvette or a 96-well plate, add a specific volume of the DPPH solution.
-
Add an equal volume of the test sample (or standard/blank) to the DPPH solution.
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The blank should contain only the solvent.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
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Calculation: The percentage of radical scavenging activity is calculated using the following formula:
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% Scavenging = [ (A₀ - A₁) / A₀ ] x 100
-
Where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.
-
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Biological Activity and Signaling Pathways
N-formyl peptides are known to be potent chemoattractants for neutrophils and can activate them. This activation is mediated through formyl peptide receptors (FPRs), which are G protein-coupled receptors. While direct studies on N-Formyl-2-aminophenol are limited, the general signaling pathway for N-formyl peptides involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically p38 and ERK1/2.
This activation leads to various cellular responses in neutrophils, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Caption: Postulated signaling pathway for N-Formyl-2-aminophenol in neutrophils.
References
- 1. N-formyl-2-Aminophenol - Biochemicals - CAT N°: 36802 [bertin-bioreagent.com]
- 2. medkoo.com [medkoo.com]
- 3. Formamide,N-(2-hydroxyphenyl)- | CAS#:2843-27-8 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. n-(2-Hydroxyphenyl)formamide | C7H7NO2 | CID 261527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N-formyl-2-Aminophenol | 2843-27-8 [sigmaaldrich.com]
